Phosphoric acid, isooctyl ester

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phosphoric acid, isooctyl ester, is typically synthesized through an esterification reaction. This involves reacting isooctanol with phosphoric acid in the presence of an esterification agent and a catalyst . The reaction conditions usually include heating the mixture to facilitate the formation of the ester and the removal of water as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound, follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: Phosphoric acid, isooctyl ester, undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to form phosphoric acid and isooctanol.

Oxidation: It can be oxidized under specific conditions to form phosphoric acid derivatives.

Substitution: The ester group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

Hydrolysis: Typically carried out using water or aqueous solutions under acidic or basic conditions.

Oxidation: Requires oxidizing agents such as hydrogen peroxide or molecular oxygen.

Substitution: Involves reagents like alkyl halides or other electrophiles.

Major Products:

Hydrolysis: Phosphoric acid and isooctanol.

Oxidation: Various phosphoric acid derivatives.

Substitution: Substituted phosphoric acid esters.

Wissenschaftliche Forschungsanwendungen

Phosphoric acid, isooctyl ester, has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of phosphoric acid, isooctyl ester, involves its ability to act as a catalyst and solvent in various chemical reactions. It facilitates the formation of reaction intermediates and stabilizes transition states, thereby increasing the reaction rate . The molecular targets and pathways involved depend on the specific reaction and conditions used .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Phosphoric acid, isooctyl ester (CAS Number: 12645-53-3), is an organophosphate compound that has garnered attention due to its potential biological activities and applications. This article aims to provide a comprehensive overview of its biological activity, including metabolism, toxicity, and relevant case studies.

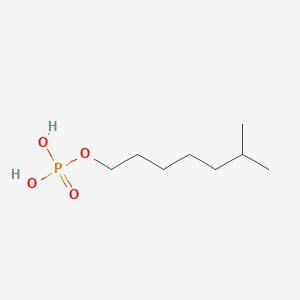

- Chemical Formula : CHOP

- Molecular Mass : 210.21 g/mol

- IUPAC Name : [(6-methylheptyl)oxy]phosphonic acid

- Classification : Monoalkyl phosphates

This compound belongs to the class of organic compounds known as monoalkyl phosphates, which are characterized by a phosphate group linked to a single alkyl chain. This structural feature influences its biological interactions and metabolic pathways.

Metabolism and Absorption

Research indicates that phosphoric acid esters, including isooctyl ester, are hydrolyzed in vivo to yield phosphate and corresponding alcohols. A study involving rats demonstrated that after administration, the ester was efficiently absorbed and metabolized, with no evidence of accumulation in the body . The metabolites were primarily excreted in urine, indicating effective clearance from the system.

Toxicological Profile

The toxicity of this compound has been evaluated through various studies:

- Acute Toxicity : The oral LD50 was found to be greater than 2 g/kg in rat studies, suggesting low acute toxicity .

- Genotoxicity : In Ames tests and other assays, phosphoric acid esters did not exhibit mutagenic properties, indicating they are likely non-genotoxic .

- Irritation Potential : Some alkyl phosphates have shown mild irritation in dermal studies but are generally considered non-irritating at lower concentrations .

Case Studies and Research Findings

- Study on Metabolism :

- Carcinogenicity Assessment :

- Environmental Impact :

Summary Table of Biological Activity

| Property | Finding |

|---|---|

| Chemical Structure | Monoalkyl phosphate |

| Metabolism | Hydrolyzed to phosphate and alcohol |

| Acute Toxicity (LD50) | > 2 g/kg (oral) |

| Genotoxicity | Non-genotoxic in standard assays |

| Carcinogenicity | No evidence of carcinogenic effects |

| Environmental Risk | Low risk at current exposure levels |

Eigenschaften

IUPAC Name |

6-methylheptyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4P/c1-8(2)6-4-3-5-7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQINQJTUMGQYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874012 | |

| Record name | 6-Methylheptyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

26403-12-3, 12645-53-3, 3256-92-6 | |

| Record name | Phosphoric acid, monoisooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, monoisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylheptyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, isooctyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isooctyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.